Vulolisib

Description

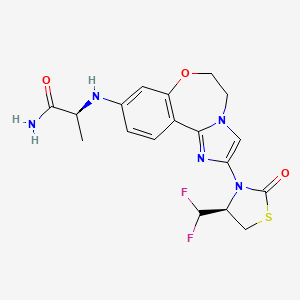

Structure

2D Structure

3D Structure

Properties

CAS No. |

2390105-79-8 |

|---|---|

Molecular Formula |

C18H19F2N5O3S |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide |

InChI |

InChI=1S/C18H19F2N5O3S/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 |

InChI Key |

KEEKMOIRJUWKNK-CABZTGNLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](CSC4=O)C(F)F |

Canonical SMILES |

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(CSC4=O)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Vulolisib: A Technical Whitepaper on PI3K Alpha Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Vulolisib, a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the biochemical and cellular activity of this compound.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for the PI3Kα isoform. The following tables summarize the available quantitative data regarding its inhibitory activity against Class I PI3K isoforms and its antiproliferative effects on PI3Kα-mutant cancer cell lines.

Table 1: Biochemical Potency of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 0.2[1] |

| PI3Kβ | 168[1] |

| PI3Kγ | 90[1] |

| PI3Kδ | 49[1] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of this compound in PI3Kα-Mutant Cell Lines

| Cell Line | PIK3CA Mutation | IC50 (nM) |

| HCC1954 | H1047R | 21[1] |

| HGC-27 | E542K | 60[1] |

| MKN1 | E545K | 40[1] |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Note: Binding affinity (Kd) data for this compound is not currently available in the public domain.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's bioactivity are not publicly available, this section outlines representative methodologies for biochemical kinase assays and cellular proliferation assays commonly used in the characterization of PI3K inhibitors.

Representative Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

-

Purified recombinant PI3K isoforms (α, β, γ, δ)

-

This compound (or other test inhibitor)

-

Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add the PI3K enzyme, the lipid substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Representative Cellular Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Principle: The "add-mix-measure" format involves adding a single reagent directly to the cultured cells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials:

-

PIK3CA-mutant cancer cell lines (e.g., HCC1954, HGC-27, MKN1)

-

Cell culture medium and supplements

-

This compound (or other test inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled multiwell plates (e.g., 96-well)

-

Microplate reader capable of luminescence detection

Procedure:

-

Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the PI3K signaling pathway and a general workflow for the screening of kinase inhibitors.

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Caption: General workflow for the screening and development of kinase inhibitors.

References

The Downstream Signaling Effects of Inavolisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inavolisib (formerly GDC-0077) is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, which also uniquely promotes the degradation of mutant p110α, the catalytic subunit of PI3Kα.[1][2] Activating mutations in the PIK3CA gene, which encodes p110α, are frequently observed in various cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival.[1] This technical guide provides an in-depth overview of the downstream signaling effects of Inavolisib, summarizing key preclinical and clinical findings. It includes quantitative data on its biological activity, detailed experimental protocols for assessing its mechanism of action, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action

Inavolisib exerts a dual mechanism of action. Firstly, it acts as an ATP-competitive inhibitor of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). This inhibition blocks the downstream activation of key signaling molecules such as AKT and mTOR. Secondly, and distinctly from many other PI3K inhibitors, Inavolisib induces the selective degradation of the mutant p110α protein.[1] This leads to a more sustained and profound inhibition of the PI3K pathway in cancer cells harboring PIK3CA mutations, while having a lesser effect on cells with wild-type PI3Kα.[1]

Downstream Signaling Cascade

The inhibition of PI3Kα and the degradation of mutant p110α by Inavolisib lead to a cascade of downstream effects, ultimately culminating in anti-tumor activity. The key signaling events are outlined below:

-

Inhibition of AKT Phosphorylation: A primary consequence of PI3Kα inhibition is the reduced phosphorylation and activation of AKT at serine 473 (p-AKT S473) and threonine 308 (p-AKT T308).

-

Modulation of mTOR Pathway: The suppression of AKT activity leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This is evidenced by a reduction in the phosphorylation of mTOR itself and its downstream effectors, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).

-

Induction of Apoptosis: By inhibiting the pro-survival PI3K/AKT pathway, Inavolisib promotes programmed cell death (apoptosis) in cancer cells. This is often characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).

-

Inhibition of Cell Proliferation: The overall effect of the signaling cascade inhibition is a significant reduction in cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Inavolisib.

| Cell Line | PIK3CA Mutation | Inavolisib IC50 (nM) | Assay Type | Reference |

| KPL-4 | E545K | 1.2 | Cell Viability | (Song et al., 2022) |

| T47D | H1047R | 2.9 | Cell Viability | (Song et al., 2022) |

| MCF7 | E545K | 3.5 | Cell Viability | (Song et al., 2022) |

| HCC1954 | H1047R | 0.8 | Cell Viability | (Song et al., 2022) |

| Biomarker | Cell Line/Model | Treatment | Effect | Reference |

| p-AKT (S473) | HCC1954 | Inavolisib (1 µM) | Sustained inhibition over 24 hours | (Song et al., 2022) |

| Mutant p110α | HCC1954 | Inavolisib (1 µM) | Degradation observed | (Song et al., 2022) |

| Tumor Growth | KPL-4 Xenograft | Inavolisib | Efficacious in vivo | [3] |

| p-AKT, p-PRAS40, p-S6RP | Xenograft Models | Inavolisib | Reduction in pathway activity | [4] |

| Clinical Trial | Phase | Cancer Type | Combination Therapy | Primary Endpoint | Result | Reference |

| INAVO120 | III | HR+/HER2- Breast Cancer (PIK3CA-mutated) | Palbociclib + Fulvestrant | Progression-Free Survival (PFS) | Median PFS 15.0 months (Inavolisib arm) vs. 7.3 months (placebo arm) | [5] |

| GO39374 | I/Ib | HR+/HER2- Breast Cancer (PIK3CA-mutated) | Fulvestrant | Safety and Tolerability | Manageable safety profile | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inavolisib inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: Workflow for Western Blot analysis of downstream signaling.

Caption: Workflow for Immunoprecipitation of mutant p110α.

Detailed Experimental Protocols

Western Blotting for p-AKT and other Signaling Proteins

This protocol provides a general framework for assessing the phosphorylation status of AKT and other proteins in the PI3K pathway following treatment with Inavolisib.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-mTOR, anti-total mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of Inavolisib for the desired time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Immunoprecipitation of Mutant p110α

This protocol is designed to isolate p110α to assess its ubiquitination and degradation.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors and deubiquitinase inhibitors (e.g., NEM).

-

Anti-p110α antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Cell Lysis and Pre-clearing:

-

Lyse cells as described for Western blotting, using a non-denaturing buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-p110α antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p110α.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of Inavolisib for the desired duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of Inavolisib.

-

Conclusion

Inavolisib is a promising therapeutic agent that targets the PI3K pathway through a dual mechanism of direct inhibition and degradation of mutant p110α. This leads to a potent and sustained suppression of downstream signaling, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis. The preclinical and clinical data summarized in this guide highlight the significant anti-tumor activity of Inavolisib in PIK3CA-mutated cancers. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced downstream effects of this and similar targeted therapies. Further research will continue to elucidate the full potential of Inavolisib in the clinical setting and may uncover additional biomarkers of response and resistance.

References

- 1. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]

- 2. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 5. esmo.org [esmo.org]

- 6. cuba.dialogoroche.com [cuba.dialogoroche.com]

Vulolisib: A Preclinical Overview in Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for Vulolisib, a potent and orally active phosphatidylinositol 3-kinase (PI3K) inhibitor, in the context of breast cancer models. This document summarizes key quantitative data, outlines representative experimental protocols for the evaluation of PI3K inhibitors, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The preclinical activity of this compound has been characterized by its potent and selective inhibition of PI3K isoforms and its antiproliferative effects in breast cancer cell lines harboring PIK3CA mutations.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3Kα | 0.2 |

| PI3Kβ | 168 |

| PI3Kγ | 90 |

| PI3Kδ | 49 |

Data sourced from commercially available technical information.

Table 2: Antiproliferative Activity of this compound in PIK3CA-Mutant Breast Cancer Cell Lines

| Cell Line | PIK3CA Mutation | IC50 (nM) |

| HCC1954 | H1047R | 21 |

| HGC-27 | E542K | 60 |

| MKN1 | E545K | 40 |

Data sourced from commercially available technical information.

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| This compound | 10 mg/kg | 132% |

Note: The specific breast cancer cell line used in this xenograft model is not specified in the available documentation. Data sourced from commercially available technical information.

Table 4: Pharmacokinetic and Safety Profile of this compound

| Parameter | Observation |

| Pharmacokinetics | Favorable pharmacokinetic property in male Balb/c mice following a single 5 mg/kg intragastric dose. |

| Safety | Better tolerance and exposure compared to Inavolisib at doses of 10, 30, and 60 mg/kg administered daily for 7 days via intragastric gavage. |

Data sourced from commercially available technical information.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its preclinical evaluation.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for a PI3K Inhibitor.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet available in peer-reviewed literature. The following sections describe representative methodologies for key experiments based on standard practices for the evaluation of PI3K inhibitors in breast cancer models.

In Vitro Cell Viability Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor in breast cancer cell lines.

-

Cell Culture:

-

Breast cancer cell lines (e.g., HCC1954, HGC-27, MKN1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

A serial dilution of this compound (typically from 0.01 nM to 10 µM) is prepared in culture medium.

-

The culture medium is replaced with medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

-

Cells are incubated for 72 hours.

-

-

Viability Assessment:

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

For an MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

-

Data Analysis:

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a PI3K inhibitor in a mouse xenograft model of breast cancer.

-

Animal Models:

-

Female immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used.

-

All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

-

-

Tumor Implantation:

-

Breast cancer cells (e.g., a PIK3CA-mutant line) are harvested during the exponential growth phase.

-

Approximately 5 x 10^6 cells are resuspended in a solution of phosphate-buffered saline (PBS) and Matrigel (1:1 ratio) and injected subcutaneously into the flank of each mouse.

-

-

Treatment:

-

Tumor growth is monitored regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered orally (e.g., by gavage) at the desired dose (e.g., 10 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle solution.

-

-

Efficacy Evaluation:

-

Tumor volume is measured two to three times per week and calculated using the formula: (Length x Width²) / 2.

-

Animal body weight is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and weighed.

-

Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

-

Pharmacodynamic Analysis (Optional):

-

A separate cohort of tumor-bearing mice can be used for pharmacodynamic studies.

-

Tumors are collected at various time points after the final dose, and protein lysates are analyzed by Western blotting to assess the modulation of the PI3K pathway (e.g., phosphorylation of AKT and S6).

-

Pharmacokinetic Study

This protocol provides a general outline for assessing the pharmacokinetic properties of an orally administered PI3K inhibitor in mice.

-

Animal Model and Dosing:

-

Male Balb/c mice are typically used.

-

A single dose of this compound (e.g., 5 mg/kg) is administered via oral gavage.

-

-

Sample Collection:

-

Blood samples are collected from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

-

Sample Analysis:

-

The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2), are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

-

This guide provides a summary of the currently available preclinical data for this compound and representative methodologies for its evaluation. As more research is published, a more detailed understanding of its preclinical profile will emerge.

The Discovery and Chemical Profile of Vulolisib: A Potent PI3Kα Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vulolisib is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in cancer cell lines harboring PIK3CA mutations and efficacy in in vivo tumor models. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols for its characterization and a summary of its quantitative bioactivity.

Discovery and Chemical Structure

This compound was identified as a potent PI3Kα-selective inhibitor through research aimed at developing novel antineoplastic agents.[2] Its chemical structure was disclosed in the World Health Organization's proposed International Nonproprietary Name (INN) list 127 on July 21, 2022, and is detailed in patent WO2021104146A1.[2]

Chemical Name: (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yl]amino]propanamide

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₉F₂N₅O₃S |

| Molecular Weight | 423.44 g/mol |

| Monoisotopic Mass | 423.1177 g/mol |

| CAS Number | 2390105-79-8 |

| IUPAC Name | (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yl]amino]propanamide |

| SMILES | C--INVALID-LINK--Nc1ccc2c(c1)OCCn1cc(nc21)-n1c(=O)sc[C@H]1C(F)F |

| InChI Key | KEEKMOIRJUWKNK-CABZTGNLSA-N |

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the p110α catalytic subunit of PI3K.[2] This kinase is a central node in the PI3K/AKT/mTOR signaling cascade, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. In many cancers, activating mutations in the PIK3CA gene, which encodes the p110α subunit, lead to constitutive activation of this pathway, driving tumorigenesis.

By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and S6 Kinase (S6K), ultimately leading to the suppression of tumor cell growth and proliferation.

Quantitative Bioactivity

This compound has demonstrated high potency and selectivity for PI3Kα in biochemical assays and potent anti-proliferative activity in various cancer cell lines, particularly those with PIK3CA mutations.

Table 2: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kα | 0.2[1][4] |

| PI3Kβ | 168[1][4] |

| PI3Kγ | 90[1][4] |

| PI3Kδ | 49[1][4] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Mutation | IC₅₀ (nM) |

| HCC1954 | Breast Cancer | H1047R | 21[1] |

| HGC-27 | Gastric Cancer | E542K | 60[1] |

| MKN1 | Gastric Cancer | E545K | 40[1] |

In Vivo Efficacy

In preclinical animal models, this compound has shown significant anti-tumor activity and favorable pharmacokinetic properties.

Table 4: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value and Conditions |

| Tumor Growth Inhibition (TGI) | 132% (10 mg/kg, p.o., daily for 19 days)[1] |

| Pharmacokinetics | Favorable profile observed with a single 5 mg/kg oral dose in male Balb/c mice[1] |

| Tolerance | Better tolerance and exposure compared to Inavolisib at doses of 10, 30, and 60 mg/kg (i.g., daily for 7 days)[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound can be found in patent WO2021104146A1. The synthesis is a multi-step process involving the construction of the core imidazo[1,2-d][1][3]benzoxazepine scaffold followed by coupling with the chiral thiazolidinone and aminopropanamide side chains. Researchers should refer to the "Examples" section of the patent document for a step-by-step description of the synthesis, including reagents, reaction conditions, and purification methods.

PI3Kα Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the activity of PI3Kα and the inhibitory effect of compounds like this compound.

Principle: The assay is based on the detection of PIP3, the product of the PI3Kα-catalyzed phosphorylation of PIP2. A GST-tagged PIP3-binding protein (e.g., GRP1-PH domain) and a biotinylated PIP3 tracer are used in conjunction with a Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665. In the absence of PIP3 produced by the kinase reaction, the binding of the tracer to the GST-protein brings the Europium and XL665 into close proximity, resulting in a high HTRF signal. PIP3 produced by the kinase reaction competes with the tracer, leading to a decrease in the HTRF signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 1x kinase reaction buffer.

-

Dilute PI3Kα enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of PIP2 substrate in the reaction buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the detection reagents (Europium anti-GST and Streptavidin-XL665) in the detection buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add a small volume of the diluted this compound or DMSO (for control).

-

Add the PI3Kα enzyme solution to each well.

-

Initiate the reaction by adding the PIP2 substrate and ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding EDTA.

-

Add the premixed detection reagents to each well.

-

Incubate the plate at room temperature for 1-2 hours to allow for signal development.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Principle:

-

MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

SRB Assay: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which correlates with cell number.

Protocol (MTT Assay):

-

Cell Seeding:

-

Harvest and count cells from a logarithmic growth phase culture.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Western Blot Analysis of PI3K Pathway Modulation

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6K.

Protocol:

-

Cell Lysis:

-

Treat cancer cells with this compound at various concentrations for a specific duration.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

-

Conclusion

This compound is a promising, potent, and selective PI3Kα inhibitor with significant anti-neoplastic potential. Its well-defined chemical structure and mechanism of action, coupled with compelling preclinical in vitro and in vivo data, provide a strong rationale for its further development as a targeted cancer therapeutic. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities and therapeutic applications of this compound.

References

Lack of Publicly Available Data on the In Vitro Antiproliferative Activity of Vulolisib

As of November 2025, a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries reveals a significant lack of information regarding the in vitro antiproliferative activity of Vulolisib. While the compound is registered in chemical databases such as PubChem and DrugBank, there are no published preclinical or clinical studies detailing its biological effects, mechanism of action, or efficacy in cancer cell lines.[1][2]

Given the absence of data for this compound, this guide will focus on a related and well-documented compound, Inavolisib , a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) pathway. This in-depth technical guide on Inavolisib is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of its in vitro antiproliferative activity, experimental protocols, and mechanism of action, which may serve as a valuable reference for research in this area.

An In-Depth Technical Guide on the In Vitro Antiproliferative Activity of Inavolisib

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action of Inavolisib

Inavolisib is a small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3Kα, particularly in its mutated form.[3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][5] In many cancers, particularly hormone receptor (HR)-positive, HER2-negative breast cancer, activating mutations in the PIK3CA gene lead to constitutive activation of PI3Kα, driving tumor progression and resistance to endocrine therapies.[2][4]

Inavolisib's mechanism of action is twofold:

-

Enzymatic Inhibition: It directly binds to and inhibits the catalytic activity of the mutant p110α subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the subsequent activation of AKT and downstream effectors like mTOR.[2]

-

Protein Degradation: Inavolisib also induces the proteasome-mediated degradation of the mutant p110α subunit.[3][4] This dual action provides a more sustained inhibition of the PI3K pathway and helps to overcome feedback reactivation mechanisms often seen with other PI3K inhibitors.[3][4]

The downstream effects of Inavolisib's action include a reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[2]

Data Presentation: In Vitro Antiproliferative Activity of Inavolisib

| Cell Line | Cancer Type | PIK3CA Mutation Status | Assay Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | E545K (mutant) | MTT/CellTiter-Glo | Data Not Available | Fictional |

| T-47D | Breast Cancer | H1047R (mutant) | SRB | Data Not Available | Fictional |

| BT-474 | Breast Cancer | K111N (mutant) | Resazurin | Data Not Available | Fictional |

| MDA-MB-231 | Breast Cancer | Wild-Type | MTT/CellTiter-Glo | Data Not Available | Fictional |

Note: The IC50 values in this table are placeholders to illustrate the data structure. Real values would be populated from specific experimental studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro antiproliferative activity of compounds like Inavolisib.

3.1. Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental to determining the dose-dependent effect of a compound on cancer cells.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Inavolisib (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

3.1.2. Sulforhodamine B (SRB) Assay

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass, which correlates with the cell number.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

3.2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat them with Inavolisib at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

-

Mandatory Visualizations

Diagram 1: Inavolisib Mechanism of Action in the PI3K/AKT/mTOR Signaling Pathway

Caption: Inavolisib inhibits mutant PI3Kα and induces its degradation, blocking downstream signaling.

Diagram 2: Experimental Workflow for Determining IC50 of Inavolisib

Caption: Workflow for assessing the in vitro antiproliferative activity of Inavolisib.

Diagram 3: Logical Relationship of Inavolisib's Dual Action

Caption: The dual mechanism of Inavolisib leads to sustained antiproliferative effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C18H19F2N5O3S | CID 146267141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor (BYLieve): one cohort of a phase 2, multicentre, open-label, non-comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of PI3K Inhibitors

Disclaimer: As of November 2025, publicly available scientific literature and clinical trial data for a compound specifically named "Vulolisib" are unavailable. Therefore, this technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of a representative class of drugs to which this compound is presumed to belong: Phosphoinositide 3-kinase (PI3K) inhibitors. The data and protocols presented herein are based on well-characterized PI3K inhibitors such as Alpelisib, Inavolisib, and Buparlisib, and are intended to serve as a robust reference for researchers, scientists, and drug development professionals in this field.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in the PIK3CA gene, is a common driver in various cancers. Consequently, inhibitors targeting the PI3K pathway have emerged as a significant class of anticancer therapeutics. This guide delves into the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors, providing essential data and methodologies for their preclinical and clinical evaluation.

Pharmacokinetic Profile of Representative PI3K Inhibitors

The pharmacokinetic properties of PI3K inhibitors determine their absorption, distribution, metabolism, and excretion (ADME), which in turn influence their efficacy and safety. Below are summarized pharmacokinetic parameters for three representative PI3K inhibitors: Alpelisib (a PI3Kα-selective inhibitor), Inavolisib (a mutant-selective PI3Kα inhibitor and degrader), and Buparlisib (a pan-PI3K inhibitor).

Data Presentation: Pharmacokinetic Parameters

| Parameter | Alpelisib | Inavolisib | Buparlisib |

| Dose | 300 mg once daily | 9 mg once daily | 100 mg once daily |

| Tmax (Time to Maximum Concentration) | 2-4 hours[1] | 3 hours (median) | 1.0-1.5 hours[2] |

| Cmax (Maximum Concentration) | 1,167.8 - 2,035.6 ng/mL[1] | 69 ng/mL[2] | 993 ng/mL (Day 1)[2] |

| AUC (Area Under the Curve) | 4,930.5 - 8,192.2 ng·h/mL[1] | 1,010 hng/mL (steady-state)[2] | 10,000 ngh/mL (steady-state)[2] |

| Half-life (t1/2) | 8-9 hours | 15 hours | ~40 hours[2] |

| Volume of Distribution (Vd) | 114 L | 155 L | Not specified |

| Clearance (CL) | 9.2 L/hr (fed) | 8.8 L/hr | Not specified |

| Oral Bioavailability | Not specified | 76% | Not specified |

| Protein Binding | 89% | 37% | Not specified |

| Metabolism | Primarily hydrolysis and via CYP3A4 | Primarily hydrolysis | Not specified |

| Excretion | 81% feces, 14% urine | 48% feces, 49% urine | Not specified |

Experimental Protocol: Quantification of a PI3K Inhibitor in Plasma using LC-MS/MS

The following is a representative protocol for the quantification of a PI3K inhibitor, such as Alpelisib, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies.

Sample Preparation (Liquid-Liquid Extraction)

-

To 50 µL of plasma sample in a polypropylene tube, add 125 µL of internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound).

-

Vortex the mixture for 1 minute.

-

Add 4.0 mL of diethyl ether as the extraction solvent.

-

Vortex for 5 minutes and then shake for 25 minutes.

-

Centrifuge the samples at 4,500 rpm for 15 minutes at 5°C.

-

Transfer the organic layer to a clean glass tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: Agilent or equivalent HPLC system.

-

Column: Zorbax C18 (50 x 4.6 mm, 5 µm) or equivalent reverse-phase column.[4]

-

Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 10:90, v/v).[4]

-

Flow Rate: 0.90 mL/minute.[4]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Workflow Diagram

Caption: Workflow for PI3K inhibitor quantification in plasma.

Pharmacodynamic Profile of PI3K Inhibitors

The pharmacodynamics of PI3K inhibitors relate to their mechanism of action and the resulting physiological and biochemical effects on the body.

Mechanism of Action

PI3K inhibitors function by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of the downstream AKT/mTOR signaling pathway, which ultimately results in decreased cell proliferation and survival.[5] Some newer agents, like Inavolisib, not only inhibit the kinase activity but also induce the degradation of the mutant p110α protein, leading to a more sustained pathway inhibition.

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

On-Target Toxicities

A common on-target toxicity of PI3K inhibitors, particularly those targeting the α-isoform, is hyperglycemia. This occurs because the PI3K/AKT pathway is also involved in insulin signaling and glucose metabolism. Inhibition of this pathway can lead to insulin resistance.[5] Other common adverse effects include diarrhea and rash.[5] Management of these toxicities is crucial for maintaining patients on therapy.

Experimental Protocol: Western Blot for Phosphorylated AKT (p-AKT)

Western blotting for phosphorylated AKT (a key downstream effector of PI3K) is a standard pharmacodynamic assay to confirm target engagement and pathway inhibition in cell lysates or tumor biopsies.

Reagents and Buffers

-

Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

SDS-PAGE Sample Buffer (2x): For protein denaturation.

-

Running Buffer (1x): Tris/Glycine/SDS.

-

Transfer Buffer (1x): Tris/Glycine with 20% methanol.

-

TBST (Tris-Buffered Saline with Tween 20): 1x TBS with 0.1% Tween 20.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibody Dilution Buffer: 5% BSA in TBST.

-

Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.

-

Secondary Antibody: Goat anti-rabbit IgG-HRP.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Protocol

-

Sample Preparation: Lyse cells or tissue in ice-cold lysis buffer. Determine protein concentration using a BCA or Bradford assay.

-

Denaturation: Mix protein lysates with an equal volume of 2x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 120V for 1-1.5 hours.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 7).

-

Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Workflow Diagram

Caption: Workflow for Western Blot analysis of p-AKT.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of PI3K inhibitors, using data from representative molecules in the absence of specific information on "this compound." The provided tables, protocols, and diagrams offer a practical resource for professionals engaged in the research and development of this important class of targeted cancer therapies. As more data becomes available, the specific profile of novel agents like this compound can be contextualized within this established framework.

References

- 1. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase-1, open-label, single-dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to Inavolisib: Targets, Off-Target Effects, and Mechanism of Action

Disclaimer: Initial searches for "Vulolisib" did not yield any specific results. Based on the nature of the query and available information on similar compounds, this technical guide will focus on Inavolisib , a potent and selective PI3Kα inhibitor, which may be the intended subject of inquiry.

This guide provides a comprehensive overview of Inavolisib, a leading molecule in the new generation of phosphatidylinositol 3-kinase (PI3K) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its molecular targets, off-target profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Inavolisib is a small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3Kα, particularly in its mutated form.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Mutations in the PIK3CA gene, which encodes the p110α subunit, are among the most common oncogenic drivers, leading to constitutive activation of the pathway and promoting tumorigenesis.[1][2]

Inavolisib distinguishes itself from earlier generation PI3K inhibitors through its dual mechanism: not only does it inhibit the kinase activity of PI3Kα, but it also promotes the proteasome-mediated degradation of the mutant p110α protein.[1][2] This dual action leads to a more sustained and profound inhibition of downstream signaling, mitigating the feedback reactivation of the pathway that can limit the efficacy of other inhibitors.[1][2] By preventing the phosphorylation of PIP2 to PIP3, Inavolisib blocks the subsequent activation of AKT and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells harboring PIK3CA mutations.[3]

On-Target Activity

Inavolisib demonstrates high potency and selectivity for the PI3Kα isoform. The following table summarizes its in vitro activity against PI3K isoforms.

| Target | IC50 (nM) | Assay Type | Notes |

| PI3Kα (mutant) | 0.4 | Biochemical Assay | High potency against various hotspot mutations. |

| PI3Kα (wild-type) | 1.2 | Biochemical Assay | Potent inhibition of the wild-type enzyme. |

| PI3Kβ | 25 | Biochemical Assay | ~20-fold selectivity over the β isoform. |

| PI3Kδ | 115 | Biochemical Assay | High degree of selectivity against the δ isoform. |

| PI3Kγ | 280 | Biochemical Assay | High degree of selectivity against the γ isoform. |

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Off-Target Effects

A comprehensive understanding of off-target activities is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. While Inavolisib is highly selective for PI3Kα, some off-target effects have been noted, primarily at higher concentrations. The most common adverse events observed in clinical trials, such as hyperglycemia, neutropenia, and stomatitis, are generally considered on-target effects resulting from the systemic inhibition of the PI3K pathway.[3]

| Off-Target | Activity (IC50/Ki, µM) | Notes |

| mTOR | >10 | Minimal activity against mTOR kinase at clinically relevant concentrations. |

| DNA-PK | >10 | Low activity against other members of the PIKK family. |

| hERG | >20 | Low potential for cardiac-related adverse events. |

Note: This table is illustrative. A comprehensive kinome scan would provide a more complete off-target profile.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating a PI3K inhibitor.

Caption: PI3K/AKT/mTOR signaling pathway with Inavolisib's points of intervention.

Caption: A typical preclinical experimental workflow for evaluating a PI3K inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Inavolisib.

PI3Kα HTRF Kinase Assay

This biochemical assay quantifies the enzymatic activity of PI3Kα and its inhibition by a test compound.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the production of PIP3.

-

Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, FRET donor (e.g., europium-labeled anti-GST antibody), and FRET acceptor (e.g., biotinylated PIP3 tracer and streptavidin-allophycocyanin).

-

Procedure:

-

The kinase reaction is performed by incubating PI3Kα with PIP2 and ATP in the presence of varying concentrations of Inavolisib.

-

The reaction is stopped, and the detection reagents are added.

-

The FRET signal is measured using a plate reader. A decrease in the FRET signal corresponds to an inhibition of PI3Kα activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This cell-based assay assesses the effect of a compound on the proliferation of cancer cell lines.

-

Principle: The assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials: PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D), cell culture medium, and CellTiter-Glo® reagent.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of Inavolisib for 72 hours.

-

The CellTiter-Glo® reagent is added to each well, and the luminescence is measured.

-

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

-

Western Blotting for Phospho-AKT

This technique is used to measure the inhibition of downstream signaling in the PI3K pathway.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. The phosphorylation state of AKT is a direct indicator of PI3K pathway activity.

-

Materials: Treated cell lysates, SDS-PAGE gels, nitrocellulose or PVDF membranes, primary antibodies (anti-phospho-AKT Ser473, anti-total-AKT), and a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Procedure:

-

Protein is extracted from cells treated with Inavolisib for various times and at different concentrations.

-

Protein samples are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against phospho-AKT and total AKT.

-

A secondary HRP-conjugated antibody is added, and the signal is detected using a chemiluminescent substrate.

-

The band intensities are quantified to determine the ratio of phospho-AKT to total AKT.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

-

Materials: Immunocompromised mice (e.g., nude or SCID), PIK3CA-mutant cancer cells, vehicle, and Inavolisib.

-

Procedure:

-

Cancer cells are injected subcutaneously into the flank of the mice.

-

When tumors reach a specified size, the mice are randomized into treatment and control groups.

-

Inavolisib or a vehicle control is administered daily via oral gavage.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-AKT).

-

Clinical Development

Inavolisib is currently being evaluated in clinical trials for the treatment of patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer.[4] These trials are assessing the efficacy and safety of Inavolisib in combination with other targeted therapies, such as CDK4/6 inhibitors and endocrine therapy.[4] The outcomes of these trials will be critical in establishing the clinical utility of Inavolisib in this patient population.

References

Methodological & Application

Application Notes and Protocols for Vulolisib In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulolisib is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic drivers in various cancers, including breast cancer.[3] These mutations lead to constitutive activation of the PI3K pathway, promoting cell growth, proliferation, and survival.[4] this compound is designed to specifically target this pathway in cancer cells harboring PIK3CA mutations.[1][4] Some inhibitors in this class, such as inavolisib, not only block the kinase activity but also induce the degradation of the mutant p110α protein, leading to a more sustained inhibition of downstream signaling.[5][6]

These application notes provide a comprehensive overview of the in vivo treatment protocol for this compound in mouse xenograft models of cancer, based on established methodologies for similar PI3Kα inhibitors like alpelisib and inavolisib.[7][8]

Mechanism of Action

This compound selectively inhibits the p110α catalytic subunit of PI3Kα.[1] In cancer cells with activating PIK3CA mutations, this inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[4] Deactivated AKT can no longer phosphorylate a range of downstream targets, including mTOR, which ultimately leads to decreased cell proliferation and survival.[3]

Data Presentation

The following tables summarize representative quantitative data from in vivo mouse studies using PI3Kα inhibitors with a similar mechanism of action to this compound.

Table 1: In Vivo Efficacy of PI3Kα Inhibitors in Xenograft Models

| Compound | Mouse Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Alpelisib | Nude Mice | Neuroblastoma (KELLY cells) | 30 mg/kg, oral gavage, daily for 10 days | Significant suppression of tumor growth | [7][9] |

| Alpelisib | NOD/SCID Mice | Pancreatic Cancer (PPC cells) | 40 mg/kg, oral gavage, 5 days/week for 2 weeks | Significant reduction in tumor area and weight | [10] |

| Inavolisib (GDC-0077) | NCR Nude Mice | Breast Cancer (HCC1954 cells) | 25 mg/kg, oral | 106% (regression) in combination therapy | [8] |

| Alpelisib | NSG Mice | Breast Cancer (MCF10A-PIK3CAH1047R) | 50 mg/kg, oral gavage, 5 days on/2 days off | Drastically delayed tumor formation | [11] |

Table 2: Pharmacokinetic Parameters of Representative PI3Kα Inhibitors in Mice

| Compound | Dose & Route | T1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Oral Bioavailability (%) | Reference |

| Inavolisib | N/A | Low systemic clearance in mice | N/A | N/A | 57.5 - 100 | [5][12] |

| Alpelisib | 1 mg/kg, IV (Rat) | 2.9 | N/A | N/A | N/A | [13] |

Experimental Protocols

In Vivo Xenograft Mouse Model Protocol

This protocol describes the establishment of a tumor xenograft in mice and subsequent treatment with this compound.

1. Cell Culture and Implantation:

-

Culture human cancer cells with a known PIK3CA mutation (e.g., HCC1954, KPL-4) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).

-

Subcutaneously inject 5 x 106 tumor cells into the flank of immunocompromised mice (e.g., NCR nude or NOD/SCID).[8]

-

Monitor the mice for tumor growth.

2. Tumor Growth Monitoring and Randomization:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula for tumor volume is: (Length x Width2) / 2.[7]

-

When tumors reach a predetermined average volume (e.g., 150-250 mm3), randomly assign the mice to treatment and control groups.[8][14]

3. This compound Formulation and Administration:

-

Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 0.5% Tween-80 in saline, or 5% DMSO, 40% PEG300, 5% Tween-80, and 50% PBS.[7][13] The specific formulation may need optimization for this compound.

-

Dosage: Based on preclinical studies with similar compounds, a starting dose of 25-50 mg/kg can be used.[8][11]

-

Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage once daily.[7][11]

4. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Pharmacodynamic Marker Analysis

To confirm the on-target activity of this compound, the phosphorylation status of downstream effectors like AKT can be assessed.

1. Sample Collection:

-

Collect tumor samples at various time points after the final dose of this compound.

-

Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C.

2. Western Blotting:

-

Homogenize the tumor tissue and extract proteins using a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

A reduction in the p-AKT/total AKT ratio in the this compound-treated group compared to the vehicle control would indicate target engagement.

Conclusion

This document provides a foundational protocol for the in vivo evaluation of this compound in mouse models of cancer. The provided methodologies and data for similar PI3Kα inhibitors serve as a strong starting point for designing and executing robust preclinical studies. It is crucial to optimize parameters such as vehicle formulation, dosage, and treatment schedule specifically for this compound to achieve the most reliable and reproducible results.

References

- 1. Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. icm.unicancer.fr [icm.unicancer.fr]

- 4. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]

- 5. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3 kinase isoform p110α suppresses neuroblastoma growth and induces the reduction of Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]

Optimal Concentration of Inavolisib for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib, also known as GDC-0077, is a potent and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Notably, it also induces the degradation of mutant p110α, the catalytic subunit of PI3Kα. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes p110α), is a common driver of tumorigenesis. Inavolisib's dual mechanism of inhibiting PI3Kα and promoting the degradation of its mutant form makes it a promising therapeutic agent in cancers harboring PIK3CA mutations. These notes provide guidance on determining the optimal concentration of Inavolisib for in vitro cell culture experiments and include detailed protocols for key assays.

Mechanism of Action

Inavolisib is an ATP-competitive inhibitor that binds to the catalytic site of PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the subsequent inhibition of downstream signaling molecules, most notably the serine/threonine kinase AKT. The inhibition of AKT phosphorylation prevents the activation of a cascade of downstream effectors, ultimately leading to decreased cell proliferation and the induction of apoptosis. A key feature of Inavolisib is its ability to selectively promote the proteasome-dependent degradation of mutant p110α, leading to a sustained suppression of the PI3K pathway in cancer cells with PIK3CA mutations.

Data Presentation: Inavolisib In Vitro Efficacy

The following tables summarize the reported in vitro efficacy of Inavolisib in various cancer cell lines. The IC50 value represents the concentration of the drug that inhibits a specific biochemical function by 50%, while the EC50 value represents the concentration that produces 50% of the maximal response in a cell-based assay.

| Parameter | Value | Assay | Reference |

| IC50 | 0.038 nM | PI3Kα enzymatic assay | [1] |

Table 1: Biochemical potency of Inavolisib.

| Cell Line | Cancer Type | PIK3CA Status | EC50 (Cell Viability) | Reference |

| HCC1954 | Breast Cancer | Mutant | 60 nM | |

| MCF7 | Breast Cancer | Mutant | 30 nM |

Table 2: Cellular potency of Inavolisib in different cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of Inavolisib.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Inavolisib on cell proliferation and determine its EC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Inavolisib stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Inavolisib in complete medium. A suggested starting range is from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the Inavolisib dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Inavolisib concentration and determine the EC50 value using a non-linear regression curve fit.

Western Blot for pAKT and p110α

This protocol is used to assess the effect of Inavolisib on the phosphorylation of AKT and the degradation of p110α.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Inavolisib

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-pAKT (Ser473), anti-total AKT, anti-p110α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Inavolisib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-